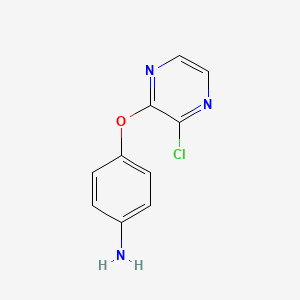
4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE
概要
説明
4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE typically involves the nucleophilic substitution reaction of 3-chloropyrazine with aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time .
化学反応の分析
Types of Reactions: 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- 4-(3-Chloropyrazin-2-yl)aniline
- 4-(3-Chloropyridin-2-yloxy)aniline
- 4-(3-Chloropyrimidin-2-yloxy)aniline
Comparison: 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
4-(3-chloropyrazin-2-yl)oxyaniline |
InChI |
InChI=1S/C10H8ClN3O/c11-9-10(14-6-5-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 |
InChIキー |
BVHKZMHLTUAREB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=NC=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
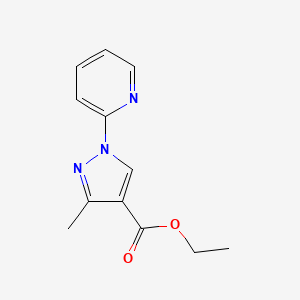
![1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B8619098.png)
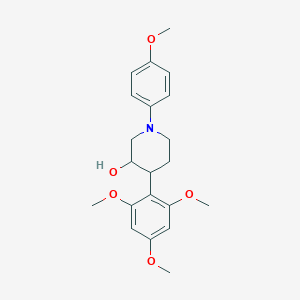
![5-[(3-Bromo-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8619115.png)
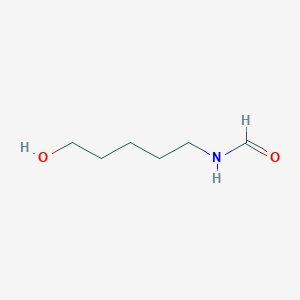
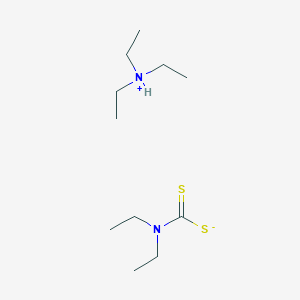
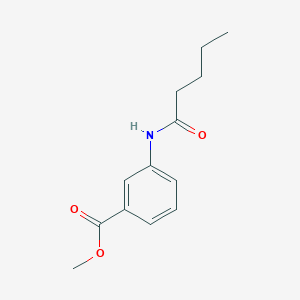
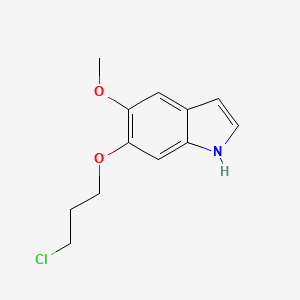
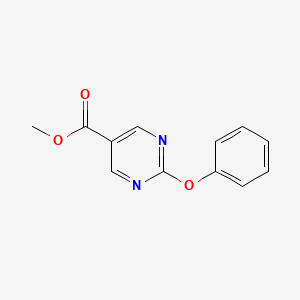
![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)
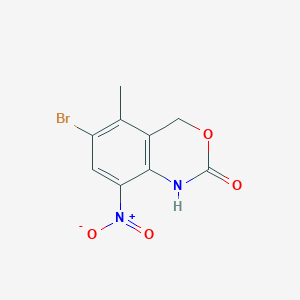

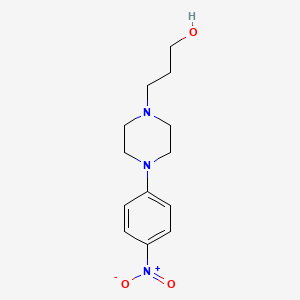
![4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)
